molecular formula C14H13BrO2 B117892 1-Bromo-4-methoxy-2-phenylmethoxybenzene CAS No. 150356-67-5

1-Bromo-4-methoxy-2-phenylmethoxybenzene

Cat. No.: B117892
CAS No.: 150356-67-5
M. Wt: 293.15 g/mol
InChI Key: GPNMWTHCRMWAFR-UHFFFAOYSA-N
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Description

1-Bromo-4-methoxy-2-phenylmethoxybenzene is an organic compound with the molecular formula C14H13BrO2 It is a derivative of anisole, where the methoxy group is substituted at the para position, and a bromine atom is introduced at the ortho position relative to the methoxy group

Preparation Methods

The synthesis of 1-Bromo-4-methoxy-2-phenylmethoxybenzene typically involves the bromination of 4-methoxy-2-phenylmethoxybenzene. One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic aromatic substitution reaction . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Bromo-4-methoxy-2-phenylmethoxybenzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

1-Bromo-4-methoxy-2-phenylmethoxybenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which imparts specific reactivity and potential for diverse applications.

Properties

IUPAC Name

1-bromo-4-methoxy-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c1-16-12-7-8-13(15)14(9-12)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNMWTHCRMWAFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593735
Record name 2-(Benzyloxy)-1-bromo-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150356-67-5
Record name 2-(Benzyloxy)-1-bromo-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 12 L four-necked round-bottomed flask equipped with mechanical stirrer, thermometer and reflux condenser with nitrogen inlet was charged with 2-bromo-5-methoxyphenol (615 g, 2.98 mol), CH3CN (6 L), K2CO3 (671 g, 4.77 mol), benzyl chloride (363 mL, 3.14 mol), and KI (6 g, 0.036 mol). The mixture was heated to reflux for 3 h, cooled to room temperature, and H2O (3 L) added to form a biphasic mixture. The aqueous layer was separated, CH3CN (3 L) removed in vacuo and EtOAc (4 L) added to extract the product. After a wash with H2O (3 L) and 10% NaCl solution (1.8 L), the organic layer was concentrated to dryness to afford 1-bromo-4-methoxy-2-(phenylmethoxy)benzene as a light yellow oil (895.5 g, 99%): 110° C. (2.5 mm Hg); 1H NMR δ7.55-7.25 (m, 6H), 6.55 (d, J=2.7 Hz, 1H), 6.35 (dd, J=8.5 Hz, 1.5 Hz, 1H), 5.1 (s, 2H), 3.75 (s, 3H).
Quantity
615 g
Type
reactant
Reaction Step One
Name
Quantity
6 L
Type
reactant
Reaction Step One
Name
Quantity
671 g
Type
reactant
Reaction Step One
Quantity
363 mL
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step Two

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